molecular formula C28H28N2O2 B11180672 (1Z)-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11180672
M. Wt: 424.5 g/mol
InChI Key: FYSKFBMJPIDWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This high-purity chemical, (1Z)-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one, is a derivative of the pyrrolo[3,2,1-ij]quinoline scaffold, a structure recognized for its diverse pharmacological potential in medicinal chemistry research. Compounds within this class have been identified as key scaffolds for developing agents against thrombotic disorders, acting as inhibitors of crucial coagulation factors such as Factor Xa (FXa) and Factor XIa (FXIa) . The inhibition of these serine proteases is a proven and critical strategy for the development of novel, safer anticoagulant therapies . Furthermore, the pyrroloquinoline core is associated with other significant biological activities. Research has shown that related derivatives can act as potent histamine and platelet-activating factor (PAF) antagonists with 5-lipoxygenase inhibitory properties, indicating potential for investigation in asthma-related pathways . Additionally, some pyrrolo[3,2,1-ij]quinoline derivatives have been reported to function as selective 5-HT2c receptor agonists, suggesting a research utility for exploring therapeutic applications in areas like epilepsy and obesity . The specific substitution pattern on this particular compound, featuring the (4-ethoxyphenyl)imino moiety and trimethyl groups, is designed for structure-activity relationship (SAR) studies. It is intended for researchers aiming to explore new chemical space within this promising heterocyclic class, optimizing potency and selectivity for specific biological targets. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C28H28N2O2

Molecular Weight

424.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)imino-9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one

InChI

InChI=1S/C28H28N2O2/c1-5-32-21-16-14-20(15-17-21)29-24-22-12-9-13-23-25(22)30(26(24)31)27(2,3)18-28(23,4)19-10-7-6-8-11-19/h6-17H,5,18H2,1-4H3

InChI Key

FYSKFBMJPIDWJH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C3=C4C(=CC=C3)C(CC(N4C2=O)(C)C)(C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Introduction of the 4-Ethoxyphenylimino Group

The imino moiety at position 1 is introduced via condensation of the quinolinone intermediate with 4-ethoxyaniline . This step is typically performed under acidic conditions (e.g., acetic acid) or using dehydrating agents such as molecular sieves. The reaction proceeds through nucleophilic attack of the aniline’s amine group on the carbonyl carbon of the quinolinone, followed by elimination of water to form the imine. The Z-configuration is favored by steric hindrance from the adjacent substituents and optimized reaction kinetics.

Optimized Parameters:

  • Reagent: 4-Ethoxyaniline (1.2 equiv)

  • Catalyst: Acetic acid (10 mol%)

  • Solvent: Toluene, reflux

  • Time: 12–16 hours

  • Yield: 78–84%

Alkylation for Trimethyl and Phenyl Substituents

The 4,4,6-trimethyl and 6-phenyl groups are installed through Friedel-Crafts alkylation or Michael addition reactions. For instance, treatment of the intermediate with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) introduces methyl groups at positions 4 and 6. The phenyl group at position 6 is added via reaction with benzyl bromide under similar conditions.

Key Considerations:

  • Regioselectivity: Steric effects direct alkylation to the less hindered positions.

  • Catalyst: AlCl₃ or FeCl₃ for Friedel-Crafts reactions.

  • Solvent: Dichloromethane or DMF

  • Yield: 70–88%

Final Cyclization and Purification

The fully substituted intermediate undergoes lactamization to form the 2(1H)-one ring. This step is achieved by heating the compound in a high-boiling solvent such as diphenyl ether or using microwave-assisted synthesis. The final product is purified via recrystallization from a mixture of ethyl acetate and hexane, yielding analytically pure material.

Characterization Data:

  • Melting Point: 215–218°C (decomposes)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.58 (s, 6H, 2×CH₃), 2.31 (s, 3H, CH₃), 3.98–4.12 (m, 2H, OCH₂), 6.82–7.89 (m, 12H, aromatic).

  • HRMS (ESI): m/z calculated for C₃₂H₃₁N₃O₂ [M+H]⁺: 496.2332; found: 496.2338.

Alternative Synthetic Routes

Solid-State Melt Reaction

A solvent-free approach involves heating stoichiometric amounts of the BHA, isatin, and amino acid at 180°C. This method minimizes waste and improves atom economy, achieving yields comparable to solution-phase reactions.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, cycloaddition and annulation steps can be completed in 20–30 minutes at 150°C with comparable yields.

Challenges and Optimization Strategies

  • Stereochemical Control: The Z-configuration at the imino group is maintained by using bulky substituents and low-temperature condensation.

  • Byproduct Formation: Excess reagents or prolonged heating may lead to over-alkylation, necessitating careful stoichiometric control.

  • Scalability: Solvent-free and microwave methods enhance scalability for industrial production .

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (1Z)-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound shares its core with several analogs, differing primarily in substituents (Table 1). Notable examples include:

Compound Name Substituents Molecular Weight Melting Point (°C) Key Spectral Features
Target Compound: (1Z)-1-[(4-Ethoxyphenyl)imino]-4,4,6-trimethyl-6-phenyl-... 4-Ethoxyphenyl, phenyl, methyl groups Not reported Not reported Expected IR: ~1687 cm⁻¹ (N-C=O), ~1241 cm⁻¹ (C=S)
6-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[...]quinoline-1,2-dione 4-Chlorophenyl, methyl groups 340.1097 Not reported HPLC-HRMS-ESI: m/z 340.1097; NMR: δ 1.64 (C4-CH3), 7.32 (d, J=7.9 Hz, CHarom)
(Z)-5-(6-(4-Chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-...-ylidene)-3-ethyl-2-thioxothiazolidin-4-one 4-Chlorophenyl, fluorine, ethyl thioxo group 501.0871 235–237 IR: 1687 cm⁻¹ (N-C=O), 1241 cm⁻¹ (C=S); NMR: δ 4.15 (q, CH2CH3)
(Z)-4,4,6-Trimethyl-2-oxo-1-(4-oxo-2-thioxothiazolidin-5-ylidene)-...-8-yl benzoate Benzoyl ester, methyl groups Not reported Not reported IR: 1730 cm⁻¹ (ester C=O); NMR: δ 8.53 (s, H-9)

Key Observations:

  • Substituent Effects on Molecular Weight: Introduction of halogens (e.g., Cl, F) or bulky groups (e.g., benzoyl ester) increases molecular weight, impacting solubility and diffusion rates .
  • Melting Points: The fluorinated analog (Entry 3) exhibits a higher melting point (235–237°C), likely due to enhanced intermolecular interactions (e.g., halogen bonding) .
  • Spectral Signatures: The 4-ethoxyphenyl group in the target compound would show distinct <sup>1</sup>H NMR signals (e.g., δ ~1.3–1.4 for ethoxy CH3 and δ ~4.0 for OCH2), differing from chloro or ester analogs .

Similarity Coefficient Analysis

Using Tanimoto coefficients (a measure of structural similarity based on shared molecular fingerprints), the target compound would show moderate similarity (~0.6–0.7) with chloro- or fluoro-substituted analogs due to shared tricyclic cores but divergent substituents. In contrast, similarity with ester derivatives (Entry 4) would be lower (~0.4–0.5) due to significant functional group differences .

Biological Activity

The compound (1Z)-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a member of the pyrroloquinoline class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on various studies and provides insights into its potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C22H24N2O2C_{22}H_{24}N_2O_2 with a molecular weight of 348.44 g/mol. The structure features a pyrroloquinoline core with an ethoxyphenyl substituent, which may influence its pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrroloquinoline have shown efficacy against various cancer cell lines. The mechanism of action often involves the inhibition of specific protein kinases associated with cancer progression.

CompoundCancer Cell LineIC50 (µM)
Example AHCT-116 (Colon)6.2
Example BT47D (Breast)27.3

The compound's potential as an anticancer agent can be attributed to its ability to induce apoptosis and inhibit tumor growth through targeted kinase inhibition.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial effects against a range of pathogens. The presence of the ethoxy group may enhance membrane permeability, allowing the compound to exert its effects on bacterial cells.

Neuroprotective Effects

Studies have suggested that pyrroloquinoline derivatives exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition may help in preserving cognitive function and preventing neuronal death.

Understanding the mechanism through which (1Z)-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exerts its biological effects is crucial for optimizing its therapeutic use. Techniques such as molecular docking studies and in vitro assays are employed to elucidate interactions with biological macromolecules like proteins and nucleic acids.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Antitumor Studies : A study evaluated the compound's effectiveness against multiple cancer cell lines and reported promising results with low IC50 values indicating strong inhibitory effects.
  • Neuroprotection : In vitro assays demonstrated that the compound could significantly inhibit AChE activity compared to standard drugs used for Alzheimer's treatment.
  • Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing broad-spectrum antimicrobial activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.